molecular formula C10H14N5Na2O12P3S B12380219 disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate

disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12380219
M. Wt: 567.21 g/mol
InChI Key: FTJYBUBXTYUBFW-ODNNRGPTSA-L
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Description

Disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the nucleoside precursor, which is then phosphorylated using specific reagents under controlled conditions. The reaction conditions often include the use of protective groups to prevent unwanted side reactions and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted nucleoside analogs.

Scientific Research Applications

Disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: It has potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the cellular context.

Comparison with Similar Compounds

Disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain adenine and phosphate groups, but ATP has three phosphate groups and is a key energy carrier in cells.

    Nucleoside analogs: These compounds share structural similarities with nucleosides and are often used in antiviral and anticancer therapies.

Properties

Molecular Formula

C10H14N5Na2O12P3S

Molecular Weight

567.21 g/mol

IUPAC Name

disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-30(23,31)27-29(21,22)26-28(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,31)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-,30?;;/m1../s1

InChI Key

FTJYBUBXTYUBFW-ODNNRGPTSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=S)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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